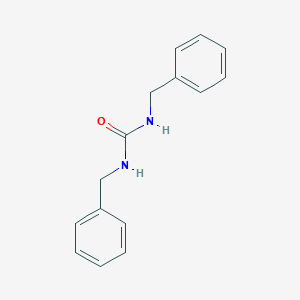

1,3-Dibenzylurea

概要

説明

1,3-Dibenzylurea (C₁₅H₁₆N₂O, MW = 240.30 g/mol) is a urea derivative characterized by two benzyl groups attached to the urea core . It is synthesized via a green, selenium-catalyzed oxidative carbonylation of benzylamines using carbon monoxide (CO) and oxygen, achieving moderate to excellent yields with recyclable catalysts . This compound occurs naturally in plants of the Brassicales order, including Moringa oleifera and maca (Lepidium meyenii), where it is biosynthesized from isothiocyanates and benzylamines through thiourea intermediates .

This compound exhibits notable biological activity as a soluble epoxide hydrolase (sEH) inhibitor, with IC₅₀ values in the nanomolar range. For example, a methoxy-substituted derivative (compound 3) demonstrated an IC₅₀ of 222 nM against human sEH and showed oral bioavailability and analgesic efficacy in rodent inflammatory pain models . Physicochemical properties include a density of 1.1 g/cm³, boiling point of 476.9°C, and moderate lipophilicity (LogP = 2.54) .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl urea can be synthesized through several methods. One common approach involves the reaction of benzylamine with urea under controlled conditions. Another method includes the reaction of dibenzyl cyanamide with water in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of 1,3-dibenzyl urea often involves the use of cyanamide as a starting material. The reaction is typically carried out in the absence of metal catalysts and under mild conditions to ensure high yields and purity .

化学反応の分析

Types of Reactions: 1,3-Dibenzyl urea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzyl isocyanates.

Reduction: Reduction reactions can convert it into benzylamines.

Substitution: Nucleophilic substitution reactions at the benzylic position are common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides or catalytic hydrogenation.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Benzyl isocyanates.

Reduction: Benzylamines.

Substitution: Various substituted ureas.

科学的研究の応用

Scientific Research Applications

-

Chemistry :

- Intermediate in Organic Synthesis : 1,3-Dibenzylurea serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation to form benzyl isocyanates and reduction to yield benzylamines.

-

Biology :

- Enzyme Inhibitor : The compound is primarily investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in fatty acid metabolism. Inhibition of sEH can lead to increased levels of bioactive lipid mediators, which may have therapeutic implications in inflammatory diseases.

-

Medicine :

- Therapeutic Potential : Research has indicated that this compound exhibits anticancer and antibacterial properties. Its cytotoxic effects against various cancer cell lines have been documented, suggesting its potential as a chemotherapeutic agent.

-

Industry :

- Polymer Production : The compound is utilized in the production of polymers and other materials due to its unique chemical properties.

The biological activities of this compound can be summarized as follows:

Case Studies

-

Inhibition Studies :

A study isolated dibenzylurea derivatives from Pentadiplandra brazzeana, a plant known for producing benzyl glucosinolates. These derivatives were shown to be potent inhibitors of sEH, highlighting their potential in drug discovery for inflammation and pain management . -

Anticancer Research :

In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears linked to its ability to modulate signaling pathways associated with cell proliferation and apoptosis . -

Antibacterial Properties :

Investigations revealed promising results for the antibacterial activity of this compound against several pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

作用機序

1,3-ジベンジル尿素の作用機序には、特定の分子標的との相互作用が含まれます。タンパク質やその他の生体分子と水素結合を形成し、その構造と機能に影響を与えます。 この化合物は、酵素や受容体と相互作用する能力があるため、薬物開発の候補となっています .

類似化合物との比較

Structural and Functional Analogues

1,3-Dicyclohexylurea

- Structure : Cyclohexyl substituents replace benzyl groups.

- Synthesis : Likely involves cyclohexylamine carbonylation, though methods are less documented in the provided evidence.

- Applications : Primarily used in biochemical studies (e.g., enzyme interactions) but lacks reported sEH inhibitory activity .

1,3-Diisopropylurea

- Structure : Isopropyl groups instead of benzyl.

2-Imidazolidinone (1,3-Ethyleneurea)

- Structure : Cyclic urea with a five-membered ring.

- Properties : Lower molecular weight (86.09 g/mol) and higher polarity (PSA = 41.13 Ų) .

- Applications: Industrial solvent, formaldehyde scavenger in textiles, and precursor in pharmaceutical synthesis. No direct sEH inhibition reported .

Methoxy-Substituted Dibenzylurea Derivatives

- Structure : Benzyl groups with para-methoxy modifications.

- Properties : Enhanced sEH inhibitory potency (IC₅₀ = 222 nM) due to increased electron density and steric bulk .

- Synthesis : Derived from natural sources (e.g., maca root) or synthetic modification of 1,3-dibenzylurea .

Comparative Analysis Table

*Estimated based on structural similarity.

Key Findings

Substituent Effects : Bulky aromatic groups (e.g., benzyl) enhance sEH inhibition compared to aliphatic (isopropyl) or cyclic (cyclohexyl) groups .

Synthetic Efficiency : this compound benefits from eco-friendly synthesis (Se catalysis, CO utilization), whereas analogues like 1,3-diisopropylurea rely on less sustainable methods .

Biological Relevance : Natural occurrence in Brassicales plants underscores this compound's ecological and pharmacological significance, unlike synthetic analogues .

Industrial vs. Pharmaceutical Use: Cyclic ureas (e.g., 2-imidazolidinone) dominate industrial applications, while benzylureas are prioritized in drug development .

生物活性

1,3-Dibenzylurea (DBU) is an organic compound with the molecular formula C15H16N2O, characterized by the presence of two benzyl groups attached to the nitrogen atoms of a urea molecule. This compound has garnered attention in various fields of research due to its biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in fatty acid metabolism and inflammation.

The primary biological activity of this compound involves its inhibition of the enzyme soluble epoxide hydrolase (sEH) . This enzyme is responsible for the hydrolysis of epoxides into diols, affecting the metabolism of epoxy fatty acids. By inhibiting sEH, DBU can potentially elevate levels of bioactive lipid mediators, leading to various therapeutic effects.

Biochemical Pathways

- Inhibition of sEH : DBU binds to the active site of sEH, preventing its normal function and thereby altering the metabolic pathways involving epoxy fatty acids.

- Impact on Inflammation : Elevated levels of epoxy fatty acids due to sEH inhibition are associated with anti-inflammatory effects, making DBU a candidate for therapeutic applications in inflammatory diseases.

Biological Activity Data

Case Studies

- Inhibition Studies : A study reported that this compound derivatives were isolated from Pentadiplandra brazzeana, a plant known for producing benzyl glucosinolates. These derivatives were shown to be potent sEH inhibitors, highlighting the potential of natural products in drug discovery related to inflammation and pain management .

- Anticancer Research : In vitro studies have indicated that DBU exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears linked to its ability to modulate signaling pathways associated with cell proliferation and apoptosis .

- Antibacterial Properties : Investigations into the antibacterial activity of DBU revealed promising results against several pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other urea derivatives such as 1,3-diethylurea and 1,3-dimethylurea. The presence of benzyl groups enhances its ability to interact with aromatic systems in biological molecules, which may contribute to its biological efficacy.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C15H16N2O | Potent sEH inhibitor; anticancer properties |

| 1,3-Diethylurea | C8H18N2O | Limited biological activity |

| 1,3-Dimethylurea | C6H14N2O | Minimal interaction with biological targets |

Q & A

Basic Research Questions

Q. What established synthetic methods are available for 1,3-Dibenzylurea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via a two-step process: (1) reacting benzylamine with cyanamide to form N,N-dibenzyl cyanamide intermediate, followed by (2) oxidation under mild conditions (e.g., using K₂CO₃ in DMSO at room temperature). Yield optimization requires adjusting stoichiometric ratios, solvent polarity, and oxidizing agents. For example, replacing traditional toxic solvents with dimethyl sulfoxide (DMSO) improves reaction efficiency while maintaining mild conditions . Characterization via NMR and HPLC ensures product purity, with yield comparisons across varying parameters (e.g., temperature, catalyst loading) guiding optimization.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying molecular structure, particularly the urea linkage and benzyl substituents. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by detecting unreacted precursors or by-products. Differential Scanning Calorimetry (DSC) can assess crystallinity, which impacts solubility and stability in biological assays. Cross-referencing spectral data with literature (e.g., CAS 102-07-8) ensures consistency .

Q. How does this compound interact with biological systems in preliminary studies?

- Methodological Answer : Initial bioactivity screening involves in vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition). For example, its potential as a soluble epoxide hydrolase inhibitor can be tested using fluorometric assays with recombinant enzymes. Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT on cell lines) establish therapeutic windows. Comparative studies against known inhibitors validate specificity .

Advanced Research Questions

Q. What experimental strategies elucidate the biosynthetic pathways of this compound in plant systems?

- Methodological Answer : Pathway analysis in plants (e.g., papaya seeds) involves incubating tissues with isotopically labeled precursors (e.g., ¹³C-benzylamine) and tracking metabolite formation via LC-MS/MS. Time-course studies (Table 2 in ) reveal intermediates like thioureas, while enzymatic inhibition (e.g., blocking oxidases) identifies rate-limiting steps. Genetic silencing (CRISPR/Cas9) of candidate genes further validates pathway components.

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, solvent carriers). Systematic replication under standardized protocols (e.g., FDA guidelines for enzyme assays) minimizes confounding factors. Meta-analyses of published data, focusing on variables like cell line origin or compound purity, identify critical parameters. Collaborative inter-laboratory studies enhance reproducibility .

Q. What methodologies effectively minimize by-products like [¹¹C]dibenzylurea in radiochemical syntheses?

- Methodological Answer : In radiochemical applications (e.g., carbon-11 labeling), by-product formation is reduced by optimizing precursor ratios and reaction time. For instance, trapping [¹¹C]CO₂ in DMSO with controlled benzylamine addition limits undesired urea formation. Real-time monitoring via radio-TLC ensures rapid purification. Computational modeling (DFT) predicts competing reaction pathways, guiding parameter adjustments .

Q. How do synthetic routes for this compound compare in environmental impact and scalability?

- Methodological Answer : Green chemistry metrics (E-factor, Atom Economy) compare traditional vs. sustainable methods. For example, the two-step synthesis using cyanamide and DMSO (Atom Economy >85%) outperforms older routes requiring toxic solvents. Lifecycle assessments (LCA) evaluate energy use and waste generation. Pilot-scale trials under DOE guidelines assess scalability while maintaining yield .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves to calculate EC₅₀/IC₅₀. Bootstrap resampling estimates confidence intervals, while ANOVA compares efficacy across cell lines. Outlier detection (Grubbs’ test) addresses variability from biological replicates. Software like GraphPad Prism or R packages (drc) automate analysis .

Q. How should researchers design experiments to study the stability of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) track degradation via HPLC-UV. Mass spectrometry identifies breakdown products, while Arrhenius plots predict shelf life. Comparative stability in lyophilized vs. solution forms informs storage protocols. Regulatory guidelines (ICH Q1A) standardize testing parameters .

特性

IUPAC Name |

1,3-dibenzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOLVAXCGIBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061710 | |

| Record name | Urea, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-67-7 | |

| Record name | N,N′-Dibenzylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibenzylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibenzylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibenzylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBENZYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。